molecular formula C12H26O5 B1360016 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane CAS No. 56999-16-7

2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane

Cat. No. B1360016
CAS RN: 56999-16-7
M. Wt: 250.33 g/mol
InChI Key: ISSXEHJFYXCGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane is a chemical compound with the empirical formula C12H18O3. It is also known as (2,2-Diethoxyethoxy)benzene . The molecular weight of this compound is approximately 210.27 g/mol . The structure consists of a benzene ring with two ethoxy groups (C2H5O) attached to it.

Scientific Research Applications

Catalysis and Synthesis

Research has demonstrated the use of 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane in catalysis and synthetic chemistry. One study reported the transformation mediated by NbCl(5) via multiple C-O bond cleavage at room temperature, forming 1,4-dioxanes and alkyl chlorides from reactions of polyethers like 1,2-diethoxyethane (Marchetti, Pampaloni, & Zacchini, 2008). Additionally, 1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditions has been achieved (Liu et al., 2020).

Synthesis Methods

Efficient synthesis methods using 1,1-diethoxyethane have been developed. One such method involves sequential ethanol reactions on silica-supported copper and H-Y zeolite catalysts (He & Liu, 2014). Another study focused on the selective formation of acetal by photooxidation of ethanol over silica-supported niobium oxide catalysts (Tanaka, Takenaka, Funabiki, & Yoshida, 1994).

Thermodynamic Properties

The thermodynamic properties of 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane in mixtures have been studied extensively. For example, excess molar enthalpies and surface tensions of mixtures with benzene or cyclohexane have been examined (Teodorescu, Krummen, & Gmehling, 2003).

Environmental and Energy Applications

This compound has potential environmental and energy applications. It has been evaluated as an oxygenated additive for diesel engine emission improvement (Frusteri, Spadaro, Beatrice, & Guido, 2007). The bonding of fluorinated and hydrogenated diethers to Ru(001) surface has also been investigated, which is relevant in catalysis and surface science (Walczak & Thiel, 1989).

Ultrasonic Studies

Ultrasonic studies haveexplored the solute-solvent interaction in aqueous systems of ethers, including 1,1-diethoxyethane, providing insights into the behavior of ethyl groups in different solvent environments (Takenaka & Arakawa, 1974).

Gas Phase Reactivity

The gas phase reactivity of aliphatic polyethers, such as 2,2-diethoxypropane, towards OH radicals has been measured, offering information relevant to atmospheric chemistry and environmental impact assessments (Dagaut, Liu, Wallington, & Kurylo, 1989).

Photocatalysis

Studies in photocatalysis have investigated the direct synthesis of 1,1-diethoxyethane from ethanol, which is vital for understanding the mechanisms and improving the efficiency of photocatalytic reactions (Zhang et al., 2017).

Conformational Analysis

Research on the conformations of 1,1-diethoxyethane using matrix isolation infrared spectroscopy and ab initio computations provides insights into molecular structure and intramolecular interactions (Venkatesan & Viswanathan, 2011).

Catalyst Deactivation Studies

The synthesis of 1,1-diethoxyethane in a continuous flow reactor has been studied, with a focus on catalyst deactivation, providing insights into industrial applications and process optimization (Gómez, Arrúa, & Abello, 2004).

Bioethanol Conversion

The conversion of ethanol into valuable chemicals like 1-butanol and 1,1-diethoxyethane over Cu-Mg-Al mixed oxide catalysts has been explored, contributing to the valorization of bioethanol (Marcu, Tichit, Fajula, & Tanchoux, 2009).

properties

IUPAC Name

2-(2,2-diethoxyethoxy)-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXEHJFYXCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCC(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205602
Record name 1,1'-Oxybis(2,2-diethoxyethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane

CAS RN

56999-16-7
Record name 1,1′-Oxybis[2,2-diethoxyethane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56999-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxybis(2,2-diethoxyethane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056999167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxybis(2,2-diethoxyethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxybis[2,2-diethoxyethane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxyacetaldehyde diethylacetal (3.75 g) was added to sodium hydride (0.8 g, 80% in mineral oil) in tetrahydrofuran (100 ml) under an atmosphere of nitrogen. The mixture was stirred and bromoacetaldehyde diethyl acetal (5.0 g) and potassium iodide (0.1 g) were added. The mixture was heated to reflux for 16 hours, water added and evaporated under reduced pressure. The residue was dissolved in diethyl ether, the organic phase washed with water, dried (MgSO4) and evaporated under reduced pressure to give bis(2,2-diethoxyethyl)ether, 3.43 g, as a yellow oil.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Glycolaldehyde diethyl acetal (45.4 g, 338 mmol) was added dropwise to a stirred solution of sodium hydride (14.3 g, 60% dispersion in mineral oil, 357 mmol) in xylene (100 ml), and the reaction heated under reflux for 1 hour. The reaction mixture was cooled to room temperature and bromoacetaldehyde diethyl acetal (100 g, 507 mmol) was added. The resulting solution was heated under reflux for 20 hours, then cooled to room temperature. The solvent was removed under reduced pressure, and the residual solution was distilled under reduced pressure (80° C. @ 6 mm Hg), to afford the title compound as a colourless oil, 60.8 g.
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane
Reactant of Route 2
Reactant of Route 2
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane
Reactant of Route 3
Reactant of Route 3
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane
Reactant of Route 4
Reactant of Route 4
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane
Reactant of Route 5
Reactant of Route 5
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane
Reactant of Route 6
Reactant of Route 6
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane

Citations

For This Compound
1
Citations
Y Liu, Y Lang, NK Patel, G Ng, R Laufer… - Journal of medicinal …, 2015 - ACS Publications
The acetamido and carboxamido substituted 3-(1H-indazol-3-yl)benzenesulfonamides are potent TTK inhibitors. However, they display modest ability to attenuate cancer cell growth; …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.